



# Unable to Locate Preclinical Data for INCB3619 in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | INCB3619 |           |
| Cat. No.:            | B1671818 | Get Quote |

Despite a comprehensive search for preclinical studies on the compound designated **INCB3619** for the treatment of breast cancer, no specific data, experimental protocols, or signaling pathway information could be identified.

The search for "INCB3619" across various scientific and medical databases did not yield any publicly available research pertaining to its use in breast cancer. This suggests that "INCB3619" may be an internal development name that has not yet been disclosed in publications, a discontinued project, or potentially an incorrect designation.

While information on the specific compound requested is unavailable, research into Incyte's oncology pipeline has identified other compounds that have been investigated in preclinical and clinical settings for breast cancer. These include:

- INCB123667: A selective CDK2 inhibitor that has shown activity in solid tumors, including breast cancer.[1][2]
- INCB007839: A compound that was investigated in combination with other therapies for metastatic HER2+ breast cancer.[3]

Without specific data for **INCB3619**, the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, is not possible.



Should you be interested in a detailed technical guide on one of Incyte's other compounds with available preclinical data in breast cancer, such as INCB123667, please indicate your interest.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Incyte Announces Data from Across its Oncology Portfolio will be Presented at the AACR Annual Meeting 2023 | Incyte [investor.incyte.com]
- 2. Incyte's CDK2 Inhibitor INCB123667 Shows Promising Evidence of Clinical Activity in Patients with Advanced Solid Tumors, Notably Ovarian Cancer BioSpace [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Unable to Locate Preclinical Data for INCB3619 in Breast Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671818#preclinical-studies-on-incb3619-for-breast-cancer-treatment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com